COH29

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

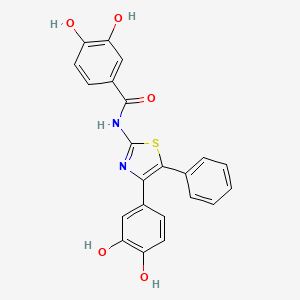

COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase (RNR), with potential antineoplastic activity . It is a potent inhibitor of both the α and β subunits of RNR with IC50s of 16 μM .

Synthesis Analysis

This compound was identified by virtual screening of the National Cancer Institute (NCI) diverse small-molecule database . The development of this compound involved structure- and mechanism-based approaches . It was found that this compound could overcome the known drawbacks of the existing RNR inhibitors .

Molecular Structure Analysis

This compound binds to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .

Chemical Reactions Analysis

The binding of this compound to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits . This interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 420.44 and its molecular formula is C22H16N2O5S .

Applications De Recherche Scientifique

Traitement des tumeurs rhabdoïdes tératoides atypiques (ATRT)

COH29 a été utilisé dans la recherche pour le traitement des tumeurs rhabdoïdes tératoides atypiques (ATRT), une tumeur maligne rare mais agressive du système nerveux central {svg_1}. Le composé inhibe RRM2, une sous-unité de la ribonucléotide réductase, qui est significativement surexprimée dans les ATRT {svg_2}. Des expériences in vitro ont montré que le traitement par this compound entraînait une diminution de la formation de colonies ATRT, de la prolifération cellulaire et de la migration {svg_3}. De plus, le traitement par this compound a conduit à une instabilité génomique, a supprimé la réparation des dommages à l'ADN par recombinaison homologue et a par la suite induit la mort des cellules ATRT par apoptose {svg_4}.

Traitement du cancer de la prostate

This compound a été étudié pour son potentiel dans le traitement du cancer de la prostate {svg_5}. La surexpression de RRM2, que this compound inhibe, a été liée à une mauvaise issue pour les patients atteints d'un cancer de la prostate {svg_6}. La suppression de RRM2 a inhibé sa fonction oncogénique, tandis que la surexpression de RRM2 a favorisé la transition épithéliale mésenchymateuse dans les cellules cancéreuses de la prostate {svg_7}. L'efficacité de this compound a été évaluée in vitro et in vivo, montrant d'excellents résultats {svg_8}.

Traitement du cancer du sein humain déficient en BRCA-1

La recherche a montré que les cellules cancéreuses du sein humain déficientes en BRCA-1 sont plus sensibles que leurs homologues de type sauvage BRCA-1 à this compound in vitro et in vivo {svg_9}. This compound réduit l'expression des gènes de la voie de réparation de l'ADN, suggérant que this compound interfère avec ces voies {svg_10}.

Mécanisme D'action

- RNR plays a crucial role in DNA synthesis by converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) .

- This binding interferes with the interaction between RRM1 and RRM2, disrupting the assembly of the active RNR holoenzyme .

- The downstream effects include decreased cell proliferation and increased sensitivity to DNA-damaging agents .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

COH29 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In a phase I trial, the side effects and best dose of this compound were studied in treating patients with solid tumors that are refractory to standard therapy or for which no standard therapy exists .

Orientations Futures

COH29 could overcome the known drawbacks of the existing RNR inhibitors and is a potentially attractive antineoplastic agent . It has broad potential for improved treatment of human cancer . A relevant study on prostate cancer revealed that this compound inhibited oncogenic activity in vitro and could be a potential therapeutic option for this type of cancer .

Analyse Biochimique

Biochemical Properties

COH29 is an aromatically substituted thiazole compound that inhibits the α and β subunit of RNR with IC50s of 16 μM . It interacts with the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This interaction blocks the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides, the building blocks of DNA .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It overcomes the resistance of cancer cells to Hydroxyurea and Gemcitabine . It effectively inhibits the proliferation of most cell lines in the NCI 60 human cancer panel, most notably ovarian cancer and leukemia . It has little effect on normal fibroblasts or endothelial cells . In vitro experiments have shown that treatment with this compound results in a significant decrease in colony formation, cell proliferation, and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ligand-binding pocket of the RNR M2 subunit . This binding interaction interferes with the assembly of the active hRRM1/hRRM2 complex of RNR , thereby inhibiting the enzyme’s function and suppressing the production of deoxyribonucleotides . This leads to genomic instability, suppressed homologous recombinant DNA damage repair, and subsequently induced cell death through apoptosis in cells .

Dosage Effects in Animal Models

In animal models, this compound treatment has shown significant tumor growth suppression and prolonged overall survival

Metabolic Pathways

This compound is involved in the de novo deoxyribonucleotide triphosphate (dNTP) synthesis pathway . It inhibits the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo dNTP synthesis .

Transport and Distribution

It is known that this compound binds to the ligand-binding pocket of the RNR M2 subunit , suggesting that it may be localized to areas of the cell where this enzyme is present.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where ribonucleotide reductase, the enzyme it inhibits, is typically found .

Propriétés

IUPAC Name |

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGDLPSXAGQFSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190932-38-7 |

Source

|

| Record name | COH-29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COH-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.